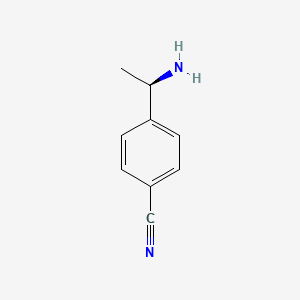

(R)-4-(1-aminoethyl)benzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-[(1R)-1-aminoethyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c1-7(11)9-4-2-8(6-10)3-5-9/h2-5,7H,11H2,1H3/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CANLULJYEHSQFU-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=C(C=C1)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30652713 | |

| Record name | 4-[(1R)-1-Aminoethyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30652713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210488-53-2 | |

| Record name | 4-[(1R)-1-Aminoethyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30652713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Postulated Mechanism of Action of (R)-4-(1-aminoethyl)benzonitrile as a KCNQ Potassium Channel Opener

Disclaimer: The following guide is a scientifically-informed, hypothetical exploration of the potential mechanism of action for (R)-4-(1-aminoethyl)benzonitrile as a potassium channel opener. As of the latest available data, there is a lack of specific published research on the detailed molecular interactions of this particular compound. Therefore, this document leverages established principles from the well-characterized KCNQ channel opener, Retigabine (Ezogabine), which shares structural similarities, to propose a plausible mechanism and a robust framework for its experimental validation. This guide is intended for researchers, scientists, and drug development professionals.

I. Introduction: The Critical Role of KCNQ Channels in Neuronal Excitability

Voltage-gated potassium channels of the KCNQ (or Kv7) family are crucial regulators of neuronal excitability in the central and peripheral nervous systems.[1][2] These channels, particularly the heteromeric KCNQ2/3 channels, are responsible for generating the M-current, a sub-threshold potassium current that stabilizes the resting membrane potential and prevents repetitive firing of action potentials.[1] The M-current's role as a "brake" on neuronal firing makes KCNQ channels a compelling target for therapeutic intervention in conditions characterized by neuronal hyperexcitability, such as epilepsy.[1][2]

Potassium channel openers that target the KCNQ family, such as the anticonvulsant Retigabine, act as positive allosteric modulators.[1] They bind to the channel and facilitate its opening, thereby enhancing the M-current and reducing neuronal excitability.[1] This guide will explore the hypothesized mechanism by which this compound, a compound with a benzonitrile scaffold, may exert a similar effect.

II. Proposed Molecular Target and Mechanism of Action

Based on its structural features, we postulate that This compound is a positive allosteric modulator of KCNQ2/3 potassium channels.

A. The Hypothesized Binding Site

The proposed binding site for this compound is a hydrophobic pocket located near the channel's activation gate, at the interface of two adjacent subunits. This hypothesis is extrapolated from extensive studies on Retigabine, which binds to a site involving transmembrane segments S5 and S6.[3][4] Key residues in KCNQ3, such as Tryptophan-265 (W265) in the S5 segment and a Leucine residue in the pore region, are critical for the action of Retigabine and are likely to be involved in the binding of other benzonitrile-based openers.[4]

The interaction is likely to be non-covalent, involving hydrophobic and potentially hydrogen bonding interactions between the ligand and the channel protein. The benzonitrile group and the ethylamine side chain of the compound are predicted to be the primary pharmacophores engaging with the channel.

B. Postulated Gating Modulation

The binding of this compound to this putative pocket is hypothesized to stabilize the open conformation of the KCNQ channel.[4] This stabilization results in a significant hyperpolarizing shift in the voltage-dependence of channel activation . In practical terms, this means the channels are more likely to be open at the normal resting membrane potential of a neuron.[1] This increased open probability at rest enhances the M-current, leading to a hyperpolarization of the neuronal membrane and a greater stimulus requirement to reach the action potential threshold.[1][5]

The overall effect is a dampening of neuronal excitability, which is the basis for its potential therapeutic effects in conditions like epilepsy.

III. Experimental Validation Framework

To test the aforementioned hypotheses, a systematic experimental approach is necessary. The following protocols outline the key steps to confirm the mechanism of action of this compound.

A. Primary Functional Screening: Thallium Flux Assay

A thallium flux assay is a robust, high-throughput method to screen for potassium channel modulators.[6][7][8] Since potassium channels are permeable to thallium ions (Tl+), a Tl+-sensitive fluorescent dye can be used to measure channel activity.[7][9]

Experimental Protocol: High-Throughput Thallium Flux Assay

-

Cell Culture: Plate HEK293 cells stably expressing human KCNQ2/3 channels in a 384-well microplate.

-

Dye Loading: Load the cells with a thallium-sensitive fluorescent dye (e.g., FluxOR™) at room temperature.

-

Compound Incubation: Replace the dye-loading buffer with a physiological assay buffer containing varying concentrations of this compound or a vehicle control. Incubate for a predetermined period (e.g., 30 minutes).

-

Stimulation and Detection: Use a fluorescent plate reader to measure baseline fluorescence. Inject a stimulus buffer containing thallium ions to initiate influx through open KCNQ channels.

-

Data Analysis: The rate of fluorescence increase is proportional to KCNQ channel activity.[8] Plot the concentration-response curve to determine the EC50 value of the compound.

| Parameter | Hypothetical Value |

| EC50 | 0.5 µM |

| Maximal Efficacy | 95% of Retigabine |

Table 1: Hypothetical potency and efficacy of this compound in a thallium flux assay.

B. Electrophysiological Characterization: Whole-Cell Patch-Clamp

Patch-clamp electrophysiology is the gold standard for characterizing the effects of a compound on ion channel gating.[8] This technique provides detailed information on how the compound alters the channel's biophysical properties.

Experimental Protocol: Whole-Cell Voltage-Clamp Recordings

-

Cell Preparation: Use cells expressing KCNQ2/3 channels.

-

Recording Configuration: Establish a whole-cell patch-clamp configuration.

-

Voltage Protocol: Apply a series of voltage steps to elicit KCNQ currents.

-

Compound Application: Perfuse the cells with a solution containing this compound.

-

Data Acquisition: Record the resulting potassium currents and analyze the changes in current amplitude, activation and deactivation kinetics, and the voltage-dependence of activation.

-

Analysis: Construct a conductance-voltage (G-V) curve by plotting the normalized tail current amplitude against the prepulse potential. Fit the data with a Boltzmann function to determine the voltage of half-maximal activation (V1/2). A leftward (hyperpolarizing) shift in the V1/2 indicates a channel opening effect.

| Parameter | Control (Vehicle) | This compound |

| V1/2 of Activation | -30 mV | -50 mV |

| Activation Time Constant (τ) | 150 ms | 100 ms |

Table 2: Hypothetical effects of this compound on KCNQ2/3 channel gating parameters.

C. Binding Site Validation: Site-Directed Mutagenesis

To validate the proposed binding site, key amino acid residues within the putative pocket can be mutated. If a mutation significantly reduces or abolishes the effect of the compound, it suggests that the residue is critical for binding or transduction of the binding event.

Experimental Workflow: Site-Directed Mutagenesis

-

Identify Key Residues: Based on homology with the Retigabine binding site, select target residues in KCNQ2 and KCNQ3 (e.g., W265 in KCNQ3).[4]

-

Generate Mutants: Use PCR-based site-directed mutagenesis to create plasmids encoding the mutant channels (e.g., W265A).

-

Transfect Cells: Express the mutant channels in HEK293 cells.

-

Functional Testing: Perform patch-clamp experiments on cells expressing the mutant channels and assess the effect of this compound.

-

Compare Results: A significant reduction in the V1/2 shift induced by the compound in the mutant channel compared to the wild-type channel would confirm the importance of that residue in the compound's mechanism of action.

IV. Visualizations

A. Proposed Signaling Pathway

Caption: Proposed mechanism of action for this compound.

B. Experimental Validation Workflow

Caption: Workflow for the experimental validation of the proposed mechanism.

V. Conclusion

While direct experimental evidence for the mechanism of action of this compound is not yet publicly available, its structural similarity to known KCNQ channel openers provides a strong basis for a plausible hypothesis. The proposed mechanism, centered on positive allosteric modulation of KCNQ2/3 channels via binding to a hydrophobic pocket near the activation gate, aligns with the well-established pharmacology of this class of compounds. The experimental framework outlined in this guide provides a clear and scientifically rigorous path to validate this hypothesis, characterize the compound's detailed biophysical effects, and confirm its molecular target. Such studies are essential for the continued development of novel and selective potassium channel openers for the treatment of neurological disorders.

References

-

Wuttke, T. V., et al. (2005). The new anticonvulsant retigabine favors voltage-dependent opening of the Kv7.2 (KCNQ2) channel by binding to its activation gate. Molecular pharmacology, 67(4), 1009–1017. [Link]

-

Sade, et al. (2021). KCNQ3 is the principal target of retigabine in CA1 and subicular excitatory neurons. Journal of Neurophysiology, 125(4), 1489-1502. [Link]

-

Lange, W., et al. (2009). Refinement of the binding site and mode of action of the anticonvulsant Retigabine on KCNQ K+ channels. Molecular pharmacology, 75(2), 272–280. [Link]

-

Titus, S. A., et al. (2018). Developing an in vitro Tl+ flux assay for potassium channel agonist identification. YouTube. [Link]

-

Gunthorpe, M. J., et al. (2012). The mechanism of action of retigabine (ezogabine), a first-in-class K+ channel opener for the treatment of epilepsy. Epilepsia, 53(3), 406–416. [Link]

-

ION Biosciences. (n.d.). Thallium Flux Assays. ION Biosciences. [Link]

-

Sharina, S., et al. (2021). Identifying the mechanism of action of the Kv7 channel opener, retigabine in the treatment of epilepsy. National Genomics Data Center. [Link]

-

Metrion Biosciences. (n.d.). Ion Channel Activators: Thallium Flux and Patch-Clamp Study. Metrion Biosciences. [Link]

-

Sharma, B. K., et al. (2008). Quantitative structure-activity relationship study of ATP-sensitive potassium channel openers: derivatives of 3-alkylamino-4H-1,2,4-benzothiadiazine 1,1-dioxide. Journal of enzyme inhibition and medicinal chemistry, 23(1), 1–6. [Link]

-

Edwards, G., & Weston, A. H. (1990). Structure-activity Relationships of K+ Channel Openers. Trends in pharmacological sciences, 11(10), 417–422. [Link]

-

Mannhold, R. (2006). Structure-activity relationships of K(ATP) channel openers. Current topics in medicinal chemistry, 6(10), 1031–1047. [Link]

-

Shindo, T., et al. (2006). KATP channel openers: structure-activity relationships and therapeutic potential. Medicinal research reviews, 26(2), 179–210. [Link]

-

Vivaudou, M., et al. (1995). Mechanism of action of K channel openers on skeletal muscle KATP channels. Interactions with nucleotides and protons. The Journal of general physiology, 105(6), 921–948. [Link]

-

Raphemot, R., et al. (2022). Small-Molecule Modulators: Inward Rectifier Potassium Channels l Protocol Preview. YouTube. [Link]

-

Andersson, K. E. (1992). Clinical pharmacology of potassium channel openers. Pharmacology & toxicology, 70(4), 244–254. [Link]

Sources

- 1. ovid.com [ovid.com]

- 2. Identifying the mechanism of action of the Kv7 channel opener, retigabine in the treatment of epilepsy. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 3. The new anticonvulsant retigabine favors voltage-dependent opening of the Kv7.2 (KCNQ2) channel by binding to its activation gate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Refinement of the binding site and mode of action of the anticonvulsant Retigabine on KCNQ K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Clinical pharmacology of potassium channel openers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. FluxOR Potassium Ion Channel Assay | Thermo Fisher Scientific - SG [thermofisher.com]

- 8. Ion Channel Activators: Thallium Flux and Patch-Clamp Study [metrionbiosciences.com]

- 9. ionbiosciences.com [ionbiosciences.com]

Spectroscopic Characterization of (R)-4-(1-aminoethyl)benzonitrile: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for the chiral molecule (R)-4-(1-aminoethyl)benzonitrile. The information herein is curated for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide emphasizes the "why" behind the data, grounding the interpretation in fundamental principles and established methodologies.

Introduction

This compound is a chiral aromatic amine and a valuable building block in medicinal chemistry. Its structure, featuring a stereocenter, a primary amine, a nitrile group, and a para-substituted benzene ring, presents a rich landscape for spectroscopic analysis. Accurate characterization of this compound is paramount for ensuring stereochemical purity and for use in subsequent synthetic applications. This guide will walk through the expected spectroscopic signatures of this molecule.

The molecular structure and key identifiers are as follows:

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

The proton NMR spectrum will reveal the electronic environment of each hydrogen atom, their connectivity through spin-spin coupling, and their relative numbers through integration.

Predicted ¹H NMR Data (CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.6 | Doublet | 2H | Aromatic (Ha) |

| ~ 7.4 | Doublet | 2H | Aromatic (Hb) |

| ~ 4.2 | Quartet | 1H | Methine (Hc) |

| ~ 1.6 | Broad Singlet | 2H | Amine (NH₂) |

| ~ 1.4 | Doublet | 3H | Methyl (Hd) |

Interpretation:

-

Aromatic Protons (Ha, Hb): The para-substituted benzene ring is expected to show a characteristic AA'BB' system, which often simplifies to two doublets. The protons ortho to the electron-withdrawing nitrile group (Ha) will be deshielded and appear further downfield compared to the protons ortho to the aminoethyl group (Hb)[2].

-

Methine Proton (Hc): This proton is a quartet due to coupling with the three protons of the adjacent methyl group (n+1 rule). Its position is shifted downfield due to the adjacent aromatic ring and the nitrogen atom.

-

Amine Protons (NH₂): The protons of the primary amine typically appear as a broad singlet and their chemical shift can vary depending on concentration and solvent. The signal may disappear upon D₂O exchange, a useful diagnostic test[3][4].

-

Methyl Protons (Hd): These three protons will appear as a doublet due to coupling with the single methine proton.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the number of unique carbon environments and their electronic nature.

Predicted ¹³C NMR Data (CDCl₃, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment |

| ~ 148 | Aromatic (C-NH₂) |

| ~ 132 | Aromatic (CH) |

| ~ 128 | Aromatic (CH) |

| ~ 119 | Nitrile (C≡N) |

| ~ 112 | Aromatic (C-CN) |

| ~ 51 | Methine (CH) |

| ~ 24 | Methyl (CH₃) |

Interpretation:

-

Aromatic Carbons: A para-disubstituted benzene ring with two different substituents will show four distinct signals in the aromatic region (~110-150 ppm)[5]. The carbon attached to the nitrile group (ipso-carbon) will be significantly shielded, while the carbon attached to the aminoethyl group will be deshielded.

-

Nitrile Carbon: The carbon of the nitrile group typically appears around 119 ppm[6].

-

Aliphatic Carbons: The methine and methyl carbons of the ethyl group will appear in the aliphatic region of the spectrum. The methine carbon, being attached to the aromatic ring and nitrogen, will be further downfield than the methyl carbon.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup:

-

Use a 400 MHz (or higher) NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal resolution.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse proton spectrum.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Use a 45-degree pulse angle and a relaxation delay of 2 seconds.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the spectra.

-

Reference the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

-

Integrate the ¹H NMR signals and pick the peaks for both spectra.

-

Caption: General workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3400 - 3250 | Medium | N-H Asymmetric & Symmetric Stretch | Primary Amine |

| ~ 2230 | Strong, Sharp | C≡N Stretch | Nitrile |

| ~ 1610 | Medium | N-H Scissoring (Bending) | Primary Amine |

| ~ 1500, 1450 | Medium | C=C Aromatic Ring Stretch | Aromatic Ring |

| ~ 830 | Strong | C-H Out-of-plane Bend | 1,4-Disubstituted Benzene |

Interpretation:

-

N-H Stretching: Primary amines typically show two bands in this region corresponding to the asymmetric and symmetric N-H stretching vibrations[3][7][8].

-

C≡N Stretching: The nitrile group gives a very characteristic strong and sharp absorption band in the region of 2260-2220 cm⁻¹[9].

-

N-H Bending: The scissoring vibration of the primary amine appears around 1650-1580 cm⁻¹[8].

-

Aromatic C=C Stretching: The stretching of the carbon-carbon bonds in the aromatic ring gives rise to absorptions in the 1600-1450 cm⁻¹ region.

-

C-H Bending: The out-of-plane bending of the C-H bonds on the para-disubstituted ring gives a strong band around 830 cm⁻¹, which is diagnostic for this substitution pattern.

Experimental Protocol: IR Data Acquisition (ATR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum.

-

Sample Application: Place a small amount of the neat liquid or solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Co-add at least 16 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

| m/z | Relative Intensity | Proposed Fragment |

| 146 | Moderate | [M]⁺ (Molecular Ion) |

| 131 | High | [M - CH₃]⁺ |

| 116 | Low | [M - NH₂CH]⁺ |

| 103 | Moderate | [C₇H₅N]⁺ (Benzonitrile cation) |

Interpretation:

The fragmentation of benzylamines upon electron ionization is well-documented[10][11][12].

-

Molecular Ion Peak: The peak at m/z 146 corresponds to the intact molecule with one electron removed. The presence of two nitrogen atoms means the molecular weight is even, consistent with the nitrogen rule[3].

-

Loss of a Methyl Group: The most favorable fragmentation is the cleavage of the C-C bond alpha to the nitrogen and the aromatic ring, resulting in the loss of a methyl radical (•CH₃) to form a stable benzylic cation at m/z 131. This is expected to be the base peak.

-

Other Fragments: Other fragmentations, such as the loss of the entire aminoethyl side chain or rearrangements, can also occur, leading to other observed peaks.

Caption: Proposed major fragmentation pathway for this compound in EI-MS.

Experimental Protocol: MS Data Acquisition (EI-GC/MS)

-

Sample Introduction: The sample is typically introduced via a Gas Chromatograph (GC) for separation and purification before entering the mass spectrometer. A dilute solution of the compound in a volatile solvent like dichloromethane or ethyl acetate is injected into the GC.

-

Ionization: In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV) to cause ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Conclusion

The spectroscopic characterization of this compound is a multi-faceted process that relies on the synergistic interpretation of NMR, IR, and MS data. This guide has provided a comprehensive overview of the expected spectroscopic data, the rationale behind the interpretation, and standardized protocols for data acquisition. By understanding these fundamental principles, researchers can confidently verify the structure and purity of this important chiral building block, ensuring the integrity of their scientific endeavors.

References

- This compound hydrochloride - CHIRALEN. (n.d.).

- An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines - PubMed. (n.d.).

- An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines - Stevens Institute of Technology. (n.d.).

- Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed. (n.d.).

- Infrared Spectroscopy - CDN. (n.d.).

- This compound hydrochloride. (n.d.).

- Benzonitrile, 4-(1-aminoethyl)- | 86225-78-7 - ChemicalBook. (n.d.).

- Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations | Request PDF - ResearchGate. (n.d.).

- 10.7: Functional Groups and IR Tables - Chemistry LibreTexts. (2020, April 24).

- An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines | Request PDF - ResearchGate. (n.d.).

- IR: amines. (n.d.).

- 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax. (2023, September 20).

- 24.10: Spectroscopy of Amines - Chemistry LibreTexts. (2024, March 24).

- 15.4: Spectral Characteristics of the Benzene Ring - Chemistry LibreTexts. (2015, July 18).

- Common HNMR Patterns - Organic Chemistry Tutor. (n.d.).

- Benzonitrile(100-47-0) 13C NMR spectrum - ChemicalBook. (n.d.).

Sources

- 1. Benzonitrile, 4-(1-aminoethyl)- | 86225-78-7 [chemicalbook.com]

- 2. organicchemistrytutor.com [organicchemistrytutor.com]

- 3. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Benzonitrile(100-47-0) 13C NMR [m.chemicalbook.com]

- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchwith.stevens.edu [researchwith.stevens.edu]

- 12. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility profile of (R)-4-(1-aminoethyl)benzonitrile in organic solvents

An In-Depth Technical Guide to the Solubility Profile of (R)-4-(1-aminoethyl)benzonitrile in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This compound is a chiral amine that serves as a crucial building block in the synthesis of various pharmaceutical compounds.[1][2] A comprehensive understanding of its solubility in different organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation development. This guide provides a detailed exploration of the theoretical and practical aspects of determining the solubility profile of this compound. While specific quantitative data for this compound is not extensively published, this document outlines the governing physicochemical principles, predicted solubility trends, and a robust experimental protocol for systematic solubility determination.

Introduction: The Critical Role of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a critical physicochemical property that influences its bioavailability, manufacturability, and overall therapeutic efficacy.[3] In the context of chemical synthesis, solvent selection directly impacts reaction kinetics, yield, and purity by ensuring that reactants are in the appropriate phase for interaction. For downstream processes such as crystallization, chromatography, and formulation, a well-characterized solubility profile is indispensable for developing efficient and scalable methods.

This compound, with its chiral primary amine and a polar nitrile group on a benzene ring, presents an interesting case for solubility studies.[1][2][4] The interplay between its polar functional groups capable of hydrogen bonding and the nonpolar aromatic ring suggests a varied solubility across a spectrum of organic solvents. This guide will delve into the theoretical underpinnings of its expected solubility and provide a practical framework for its empirical determination.

Physicochemical Properties and Predicted Solubility Behavior

A molecule's structure dictates its properties, including solubility. The key structural features of this compound are:

-

A Primary Amine (-NH2): This group is a hydrogen bond donor and acceptor, contributing significantly to its polarity and basicity.[5] Amines can interact strongly with protic solvents (e.g., alcohols) and polar aprotic solvents.

-

A Nitrile Group (-C≡N): The nitrile group is highly polar and a hydrogen bond acceptor, further enhancing the molecule's affinity for polar solvents.

-

A Benzene Ring: This aromatic ring is nonpolar and contributes to van der Waals interactions. It will favor interactions with less polar or aromatic solvents.

-

Chirality: The presence of a stereocenter at the ethyl group can, in some cases, influence solubility in chiral solvents, though this effect is often subtle.[6]

Based on these features, we can predict the following solubility trends:

-

High Solubility in Polar Protic Solvents: Solvents like methanol, ethanol, and isopropanol are expected to be effective at solvating the molecule due to their ability to form hydrogen bonds with both the amine and nitrile groups.

-

Good Solubility in Polar Aprotic Solvents: Solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (MeCN) should also be good solvents. Their polarity will interact favorably with the nitrile and amine dipoles.

-

Moderate to Low Solubility in Nonpolar Solvents: Solvents like hexane, toluene, and diethyl ether are expected to be poor solvents. The nonpolar nature of these solvents will not effectively solvate the polar amine and nitrile functional groups. Toluene might show slightly better solubility than hexane due to potential π-π stacking interactions with the benzene ring.

The interplay of these factors is crucial, and empirical determination is necessary for quantitative assessment.

Experimental Protocol for Solubility Determination: The Isothermal Shake-Flask Method

The isothermal shake-flask method is a reliable and widely used technique for determining the equilibrium solubility of a compound in a given solvent.[7] It involves agitating an excess of the solid solute in the solvent at a constant temperature until equilibrium is reached, followed by quantification of the dissolved solute in a filtered aliquot.

Materials and Equipment

-

This compound (purity >97%)[4]

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance

-

Temperature-controlled orbital shaker or water bath

-

Calibrated thermometer

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Glass vials with screw caps

Step-by-Step Methodology

-

Preparation of Solvent Vials: Add a precise volume (e.g., 5.0 mL) of the selected organic solvent to several glass vials.

-

Addition of Solute: Add an excess amount of this compound to each vial to ensure that a saturated solution is formed and solid material remains.

-

Equilibration: Tightly cap the vials and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the vials for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid at the end of this period is crucial.[7]

-

Sample Withdrawal and Filtration: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

-

Sample Dilution: Accurately dilute the filtered saturated solution with a suitable solvent (often the same solvent or a mobile phase component) to a concentration that falls within the linear range of the analytical method.

-

Quantification by HPLC: Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

-

Calculation of Solubility: Calculate the solubility using the following formula:

Solubility ( g/100 g solvent) = (Concentration from HPLC × Dilution Factor × Volume of Solvent) / (Mass of Solvent) × 100

Self-Validating System and Causality

-

Why an excess of solute? This ensures that the solution reaches true thermodynamic equilibrium, representing the maximum amount of solute that can dissolve.

-

Why isothermal conditions? Solubility is highly temperature-dependent. Maintaining a constant temperature is essential for reproducible and accurate results.[7]

-

Why filtration? The presence of even minute solid particles in the sample for analysis would lead to an overestimation of the solubility.

-

Why HPLC for quantification? HPLC is a highly sensitive and specific analytical technique that can accurately quantify the analyte even in the presence of minor impurities.[8]

Data Presentation and Visualization

The quantitative solubility data obtained from the experimental protocol should be summarized in a clear and concise table for easy comparison.

Table 1: Predicted and Experimentally Determined Solubility of this compound at 25 °C

| Solvent Class | Solvent | Predicted Solubility | Experimental Solubility ( g/100 g solvent) |

| Polar Protic | Methanol | High | To be determined |

| Ethanol | High | To be determined | |

| Isopropanol | High | To be determined | |

| Polar Aprotic | Acetonitrile | Good | To be determined |

| DMSO | Good | To be determined | |

| Ethyl Acetate | Moderate | To be determined | |

| Nonpolar | Toluene | Low | To be determined |

| Heptane | Very Low | To be determined |

Visualizing the Experimental Workflow

Caption: Workflow for Isothermal Shake-Flask Solubility Measurement.

Visualizing Molecular Interactions

Caption: Predicted Solute-Solvent Interactions.

Conclusion

While readily available quantitative solubility data for this compound is limited, a thorough understanding of its physicochemical properties allows for strong predictions of its behavior in various organic solvents. The primary amine and nitrile groups are expected to dominate its solubility profile, favoring polar protic and aprotic solvents. For researchers and drug development professionals, the provided isothermal shake-flask methodology offers a robust and reliable framework for determining the precise solubility of this important chiral intermediate. This empirical data is essential for the rational design of synthetic routes, purification strategies, and ultimately, the successful development of novel therapeutics.

References

-

PubChem. 4-[Amino(ethyl)amino]benzonitrile. Retrieved from [Link]

-

RSC Publishing. (2016, February 17). Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. Retrieved from [Link]

-

Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

-

Solubility of Things. 4-Aminobenzonitrile. Retrieved from [Link]

- Google Patents. US7256312B2 - Method for producing aminoalkoxy benzylamines and aminoalkoxy benzonitriles as intermediates.

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

MDPI. (2023, December 6). How the Concept of Solvent Polarity Investigated with Solvatochromic Probes Helps Studying Intermolecular Interactions. Retrieved from [Link]

-

ResearchGate. (2022, January). The chemical structure of some biologically important benzonitrile derivatives. Retrieved from [Link]

-

ACS Publications. (2025, December 17). Stereoconvergent Photo-Biocatalytic Cascade to Optically Enriched Amines from Racemic Carboxylic Acids. Retrieved from [Link]

-

ResearchGate. Catalytic approaches to benzonitrile synthesis. Retrieved from [Link]

-

ACS Publications. (2015, December 31). Modified Method for Measuring the Solubility of Pharmaceutical Compounds in Organic Solvents by Visual Camera. Retrieved from [Link]

-

University of Sydney. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Intrinsic Effects of Solvent Polarity on Enzymatic Activation Energies. Retrieved from [Link]

-

American Pharmaceutical Review. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Retrieved from [Link]

-

McLaughlin, J. C. Experiment 27 - Amines and Amides. Retrieved from [Link]

-

Reddit. (2019, March 25). If you have a chiral solute and a chiral solvent, does the solubility depend on which enantiomeric pairs are being combined? Retrieved from [Link]

Sources

- 1. Benzonitrile, 4-(1-aminoethyl)- | 86225-78-7 [chemicalbook.com]

- 2. This compound | 210488-53-2 [sigmaaldrich.com]

- 3. rheolution.com [rheolution.com]

- 4. This compound hydrochloride [cymitquimica.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. reddit.com [reddit.com]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

Chiral properties of (R)-4-(1-aminoethyl)benzonitrile and its enantiomers

An In-depth Technical Guide to the Chiral Properties of (R)-4-(1-aminoethyl)benzonitrile and its Enantiomers

Introduction: The Imperative of Chirality in Modern Drug Development

In the landscape of pharmaceutical sciences, chirality is a fundamental principle with profound implications for drug safety and efficacy. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit markedly different pharmacological, pharmacokinetic, and toxicological profiles within the chiral environment of the human body.[1][2] One enantiomer may elicit the desired therapeutic effect, while its counterpart could be inactive or, in some cases, responsible for adverse effects.[1] This reality underscores the regulatory and scientific necessity for developing enantiomerically pure pharmaceuticals.

This compound is a chiral primary amine that serves as a valuable building block in medicinal chemistry. Its structure is characterized by a stereogenic center at the carbon adjacent to the amino group and a benzonitrile moiety, a functional group recognized for its versatile roles as a hydrogen bond acceptor and bioisostere in drug design.[3] This guide provides a comprehensive technical overview of the chiral properties of this compound and its (S)-enantiomer, focusing on their analytical characterization, methods for chiral separation, and significance in the synthesis of stereochemically defined drug candidates.

Core Physicochemical and Chiral Properties

The distinct three-dimensional arrangement of atoms in the (R) and (S) enantiomers of 4-(1-aminoethyl)benzonitrile gives rise to unique interactions with other chiral entities, including plane-polarized light and chiral stationary phases.

Molecular Structure

The fundamental difference between the enantiomers lies in the spatial orientation of the substituents—amino, methyl, hydrogen, and 4-cyanophenyl groups—around the chiral carbon.

Caption: 2D representation of (R) and (S) enantiomers.

Chiroptical Properties

Chiroptical techniques are essential for characterizing enantiomers, as they rely on the differential interaction of these molecules with polarized light.

-

Polarimetry (Optical Rotation): Enantiomers are optically active, meaning they rotate the plane of plane-polarized light.[4][5] The (R) and (S) enantiomers will rotate the light by exactly the same magnitude but in opposite directions (dextrorotatory, '+', or levorotatory, '-'). The specific rotation, [α], is a characteristic physical constant measured under standard conditions. Polarimetry is a foundational technique for determining the enantiomeric excess (ee), or optical purity, of a sample.[6][7] The ee is a measure of the purity of a chiral substance, indicating how much one enantiomer is present in excess of the other.[7]

-

Electronic Circular Dichroism (ECD) Spectroscopy: ECD spectroscopy measures the difference in absorption of left- and right-handed circularly polarized light by a chiral molecule. Enantiomers produce ECD spectra that are mirror images of each other, known as the Cotton effect.[8] This technique is exceptionally powerful not only for quantifying enantiomeric purity but also for assigning the absolute configuration (R or S) of a stereocenter by comparing experimental spectra to theoretical calculations.[8]

Absolute Configuration Determination

While chiroptical methods provide valuable information, single-crystal X-ray crystallography is the definitive technique for unambiguously determining the three-dimensional structure of a molecule, including its absolute configuration.[9] By analyzing the diffraction pattern of X-rays passing through an ordered crystal, a precise map of electron density can be generated, revealing the exact spatial arrangement of every atom.[9][10]

Sources

- 1. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

- 2. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Basics of polarimetry | Anton Paar Wiki [wiki.anton-paar.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Applied Circular Dichroism: A Facile Spectroscopic Tool for Configurational Assignment and Determination of Enantiopurity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Biological activity of benzonitrile-containing compounds in medicinal chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Ascendance of a Simple Functional Group

First reported in 1844 by Hermann Fehling through the thermal dehydration of ammonium benzoate, the benzonitrile scaffold—a simple aromatic ring bearing a nitrile group—has transitioned from a mere solvent and chemical intermediate to a cornerstone in contemporary drug discovery. Its unique physicochemical properties, including metabolic stability and the capacity for critical molecular interactions, have established it as a "privileged scaffold" in medicinal chemistry. This guide provides a comprehensive exploration of the biological activities of benzonitrile-containing compounds, delving into their mechanisms of action, therapeutic applications, and the experimental methodologies used to evaluate their efficacy.

The nitrile group's strong electron-withdrawing nature significantly influences the electronic properties of the benzene ring, affecting its reactivity and potential for π-π stacking interactions with biological targets.[1] Furthermore, the nitrile group can act as a bioisostere for carbonyl, hydroxyl, and halogen groups, often serving as a hydrogen bond acceptor.[1] These characteristics have enabled the development of a diverse array of drugs targeting a wide spectrum of diseases, from cancer to infectious diseases.[1][2] In the last decade alone, the U.S. Food and Drug Administration (FDA) has approved at least one nitrile-containing drug annually, with a peak of five such approvals in 2020.[1]

Diverse Biological Activities of Benzonitrile-Containing Compounds

The versatility of the benzonitrile moiety has led to its incorporation into a wide range of therapeutic agents with diverse biological activities. These compounds have demonstrated significant potential in oncology, virology, and microbiology by interacting with various biological targets.

Anticancer Activity

Benzonitrile-containing compounds have emerged as potent anticancer agents, primarily by inhibiting key enzymes and signaling pathways crucial for cancer cell proliferation and survival.

-

Enzyme Inhibition: A primary mechanism of action for many benzonitrile-based anticancer drugs is enzyme inhibition.[3] These compounds can act as either reversible or irreversible inhibitors, blocking the active site of an enzyme or binding to an allosteric site to modulate its activity.[3]

-

Aromatase Inhibitors: Several substituted benzonitriles are potent and selective inhibitors of aromatase, an enzyme critical for estrogen biosynthesis. By mimicking the carbonyl group of androstenedione, the nitrile group acts as a hydrogen bond acceptor in the enzyme's active site.[4] Letrozole and Anastrozole are prominent examples used in the treatment of estrogen-dependent breast cancer.[4]

-

Kinase Inhibitors: Many kinases that are dysregulated in cancer are targeted by benzonitrile derivatives. For instance, 2,4-Difluoro-5-Nitrobenzonitrile is a key intermediate in the synthesis of tankyrase inhibitors, which are vital for halting tumorigenesis.

-

Tubulin Polymerization Inhibitors: Certain 2-phenylacrylonitrile derivatives, structurally related to stilbenes, are potent inhibitors of tubulin polymerization. By disrupting microtubule dynamics, these compounds induce cell cycle arrest in the G2/M phase, leading to apoptosis in cancer cells.

-

-

Androgen Receptor Antagonists: In prostate cancer, which is often dependent on androgens for growth, benzonitrile-containing compounds like Bicalutamide act as competitive antagonists of the androgen receptor (AR). By binding to the AR, Bicalutamide prevents the binding of androgens, thereby inhibiting the transcription of genes essential for cancer cell growth.

-

Immune Checkpoint Inhibition: The interaction between programmed cell death protein 1 (PD-1) and its ligand (PD-L1) is a key mechanism by which cancer cells evade the immune system. Benzonitrile-containing compounds have been developed to inhibit this interaction, restoring the immune system's ability to recognize and attack cancer cells.

Antiviral Activity

The antiviral potential of benzonitrile derivatives has been notably explored, particularly against the Hepatitis C Virus (HCV).

-

HCV Entry Inhibition: Certain 2-((4-Arylpiperazin-1-yl)methyl)benzonitrile derivatives are potent and orally available inhibitors of HCV. These compounds function by blocking the early stages of the viral life cycle, specifically the entry of the virus into host cells. The lead compound in this class, L0909, has demonstrated high efficacy with an EC50 of 0.022 μM. The mechanism involves interfering with the interaction of viral envelope glycoproteins with host cell surface receptors.

Antimicrobial Activity

Benzonitrile derivatives have also been investigated for their activity against a range of bacterial and fungal pathogens.

-

Antibacterial and Antifungal Agents: Novel benzo- and naphthonitrile derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria, as well as potent antifungal activity. For example, (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile has demonstrated broad-spectrum antimicrobial effects. The proposed mechanism for some acrylonitrile-based compounds involves the inhibition of essential bacterial enzymes like penicillin-binding proteins (PBPs) and β-lactamases.

Quantitative Data on Biological Activities

The following table summarizes the quantitative biological data for representative benzonitrile derivatives across different therapeutic areas.

| Compound/Drug | Target | Assay System | IC50/EC50 Value | Therapeutic Area | Reference |

| Letrozole | Aromatase | Enzyme Assay | 1.1 nM | Breast Cancer | |

| Anastrozole | Aromatase | Enzyme Assay | 15 nM | Breast Cancer | [4] |

| Bicalutamide | Androgen Receptor | LNCaP cells | 159-243 nM | Prostate Cancer | |

| Compound 1g2a | Tubulin Polymerization | HCT116 cells | 2.5 nM | Cancer | |

| L0909 | HCV Entry | Cell-based Assay | 0.022 µM | Antiviral (HCV) |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of benzonitrile compounds.

Protocol 1: In Vitro Aromatase Inhibition Assay

This protocol describes a method to determine the in vitro inhibitory activity of a test compound against human placental aromatase.

Materials:

-

Human placental microsomes (source of aromatase)

-

[1β-³H]-Androst-4-ene-3,17-dione (substrate)

-

NADPH (cofactor)

-

Test compound (e.g., Letrozole)

-

Phosphate buffer (pH 7.4)

-

Chloroform

-

Dextran-coated charcoal

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing phosphate buffer, NADPH, and human placental microsomes.

-

Add varying concentrations of the test compound to the reaction mixture.

-

Initiate the reaction by adding the radiolabeled substrate, [1β-³H]-androst-4-ene-3,17-dione.

-

Incubate the mixture at 37°C for a specified time (e.g., 20 minutes).

-

Stop the reaction by adding chloroform to extract the steroids.

-

Separate the aqueous phase (containing ³H₂O released during the reaction) from the organic phase.

-

Treat the aqueous phase with dextran-coated charcoal to remove any remaining steroids.

-

Add scintillation fluid to the aqueous phase and measure the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol outlines a method to assess the cytotoxic effects of a benzonitrile compound on cancer cell lines.

Materials:

-

Cancer cell line (e.g., HCT116, BEL-7402)

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

-

Test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound dissolved in the culture medium. Include a vehicle control (e.g., DMSO).

-

Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

Add MTT solution to each well and incubate for an additional 4 hours.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the control and determine the IC50 value.

Visualizing Mechanisms and Workflows

Diagram 1: General Mechanism of Enzyme Inhibition

Caption: General workflow of enzyme inhibition by a competitive inhibitor.

Diagram 2: Experimental Workflow for Cell Viability (MTT) Assay

Caption: Step-by-step workflow for determining the IC50 of a compound using the MTT assay.

Conclusion and Future Perspectives

The benzonitrile moiety has firmly established its significance in medicinal chemistry, serving as a versatile and valuable scaffold in the design and development of a wide array of therapeutic agents.[2] Its unique electronic and steric properties, coupled with its metabolic stability, have enabled the creation of potent and selective drugs targeting a diverse range of diseases.[1] The continued exploration of benzonitrile derivatives, aided by advancements in synthetic chemistry and a deeper understanding of their interactions with biological targets, promises to yield even more innovative and effective medicines in the future. As our comprehension of disease pathways becomes more nuanced, the strategic incorporation of the benzonitrile group will undoubtedly play a crucial role in the development of next-generation therapeutics.

References

- BenchChem. (n.d.). Applications of Benzonitrile Derivatives in Drug Development: Application Notes and Protocols.

- BenchChem. (n.d.). The Rise of Benzonitrile Compounds in Medicinal Chemistry: A Technical Guide.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Benzonitrile Derivatives in Organic Synthesis and Material Innovation.

- Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917.

- Zhu, D., Ruan, B., & Shen, T. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(9), 1437-1454.

-

Wikipedia. (n.d.). Enzyme inhibitor. Retrieved from [Link]

- BenchChem. (n.d.). Unraveling the Reactivity of Benzonitrile Derivatives: A Comparative Analysis for Drug Discovery and Organic Synthesis.

- Cserháti, T., Forgács, E., & Oros, G. (2003). Principal component analysis for a better understanding of the herbicidal effectivity of some benzonitriles. Journal of Agricultural and Food Chemistry, 51(13), 3784–3789.

- Google Patents. (n.d.). CN103800315A - Application of benzonitrile compound in preparation of antitumor drugs.

- Zhang, Z., et al. (2024). Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method.

Sources

- 1. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Enzyme inhibitor - Wikipedia [en.wikipedia.org]

- 4. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

The Evolving Landscape of Enzyme Inhibition: A Technical Guide to the Structure-Activity Relationship of 4-(1-Aminoethyl)benzonitrile Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Senior Application Scientist Name/Gemini]

Abstract

The 4-(1-aminoethyl)benzonitrile scaffold has emerged as a compelling starting point in modern medicinal chemistry, offering a unique combination of structural features amenable to targeted enzyme inhibition. This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of this chemical core, with a particular focus on its application in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors. By dissecting the roles of the benzonitrile ring, the aminoethyl side chain, and various substituents, we will elucidate the key molecular interactions that govern potency and selectivity. This document will further detail the experimental methodologies for the synthesis and biological evaluation of these derivatives, providing a comprehensive resource for the rational design of novel therapeutics.

Introduction: The Strategic Value of the 4-(1-Aminoethyl)benzonitrile Scaffold

The quest for novel, potent, and selective enzyme inhibitors is a cornerstone of contemporary drug discovery. Within this landscape, the 4-(1-aminoethyl)benzonitrile moiety has garnered significant interest due to its inherent structural and electronic properties. The nitrile group, a potent hydrogen bond acceptor and metabolic stalwart, often serves as a key pharmacophoric element, engaging in critical interactions within enzyme active sites.[1][2] The chiral aminoethyl side chain provides a versatile anchor for introducing diverse substituents, allowing for the fine-tuning of steric and electronic properties to optimize target engagement and pharmacokinetic profiles.

This guide will navigate the intricate world of SAR for this promising scaffold, moving beyond a mere catalog of modifications to explain the underlying principles that drive biological activity. We will delve into the causality behind experimental choices, offering insights that are both theoretically sound and practically applicable in a drug development setting.

The Pharmacophoric Significance of the Nitrile Group

The nitrile (cyano) group is a unique functional group in medicinal chemistry. Its linear geometry and electronic properties allow it to act as a bioisostere for various functional groups, including carbonyls and hydroxyls.[1] In the context of enzyme inhibition, the nitrogen atom of the nitrile can participate in crucial hydrogen bonding interactions with amino acid residues in the active site.[1] Furthermore, the nitrile group is generally metabolically stable, a desirable property for drug candidates.[2]

Structure-Activity Relationship of Benzonitrile Derivatives as DPP-4 Inhibitors

A notable example is the exploration of 2-({2-[(dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile derivatives.[3] These compounds share the key benzonitrile feature and a substituted amino group, providing a valuable case study for understanding the SAR of this class of molecules.

The Role of the Benzonitrile Moiety

In the context of DPP-4 inhibition, the benzonitrile group of these derivatives is predicted to occupy the S1 pocket of the enzyme's active site.[3] The nitrile group is crucial for establishing key interactions, including hydrogen bonds with residues such as Arg-125 and Ser-630.[3] This interaction anchors the inhibitor within the active site, contributing significantly to its inhibitory potency.

Modifications to the Amino Group

The amino group provides a critical attachment point for various substituents, influencing both the binding affinity and the overall physicochemical properties of the molecule. In the study of 2-({2-[(dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile derivatives, a series of dialkylamino groups were explored.[3]

| Compound ID | R Group (Dialkylamino) | DPP-4 Inhibition IC50 (µM) |

| 5a | Dimethylamino | 5.43 |

| 5b | Diethylamino | 6.78 |

| 5c | Pyrrolidin-1-yl | 1.46 |

| 5d | Piperidin-1-yl | 2.54 |

| 5e | 4-Methylpiperidin-1-yl | 3.87 |

| 5f | 4-Hydroxypiperidin-1-yl | 2.11 |

| Sitagliptin | (Reference Drug) | 0.02 |

| Data adapted from Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent.[3] |

From this data, we can infer several key SAR insights:

-

Cyclic vs. Acyclic Amines: The incorporation of a cyclic amine (pyrrolidine and piperidine derivatives) generally leads to enhanced potency compared to acyclic dialkylamino groups. This suggests that the conformational constraint imposed by the ring is favorable for binding to the DPP-4 active site.

-

Ring Size and Substitution: The pyrrolidine-containing derivative (5c ) exhibited the highest potency in this series, indicating that a five-membered ring might be optimal for this particular scaffold. Substitutions on the piperidine ring, such as a methyl or hydroxyl group, did not lead to an improvement in activity compared to the unsubstituted piperidine.

These findings underscore the importance of the nature and conformation of the amino substituent in achieving potent DPP-4 inhibition.

Experimental Protocols

General Synthesis of Substituted Benzonitrile Derivatives

The synthesis of 2-({2-[(dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile derivatives can be achieved through a multi-step process. A representative synthetic scheme is outlined below.

Caption: Workflow for a typical in vitro DPP-4 inhibition assay.

Detailed Protocol:

-

Reagents and Materials:

-

Recombinant human DPP-4 enzyme

-

DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

-

Assay buffer (e.g., Tris-HCl, pH 7.5)

-

Test compounds (dissolved in DMSO)

-

Reference inhibitor (e.g., Sitagliptin)

-

96-well black microplate

-

Fluorescence plate reader

-

-

Assay Procedure: a. In the wells of a 96-well microplate, add the assay buffer, DPP-4 enzyme, and varying concentrations of the test compounds or reference inhibitor. b. Include control wells containing enzyme and buffer (100% activity) and wells with buffer only (background). c. Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes). d. Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate to all wells. e. Immediately begin monitoring the increase in fluorescence (Excitation: ~360 nm, Emission: ~460 nm) over time using a fluorescence plate reader.

-

Data Analysis: a. Calculate the initial rate of the reaction for each well. b. Determine the percentage of inhibition for each concentration of the test compound relative to the control (100% activity). c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Broader Implications and Future Directions

The principles of SAR elucidated in the context of DPP-4 inhibition for benzonitrile derivatives can be extrapolated to other enzyme targets. The ability of the nitrile group to act as a hydrogen bond acceptor makes this scaffold a promising starting point for inhibitors of other proteases, such as cathepsins, where a nitrile "warhead" can interact with active site cysteine residues. [4][5] Future research in this area should focus on:

-

Systematic SAR Studies: A comprehensive investigation of substitutions at all positions of the 4-(1-aminoethyl)benzonitrile core is warranted to build a more complete SAR model.

-

Exploration of Diverse Targets: Evaluating libraries of these derivatives against a panel of enzymes will help to identify new biological activities and understand the determinants of selectivity.

-

Pharmacokinetic Optimization: In addition to potency, future modifications should aim to optimize absorption, distribution, metabolism, and excretion (ADME) properties to develop viable drug candidates.

Conclusion

The 4-(1-aminoethyl)benzonitrile scaffold represents a versatile and promising platform for the design of novel enzyme inhibitors. Through a detailed understanding of the structure-activity relationships, particularly the critical roles of the benzonitrile group and the amino side chain, researchers can rationally design and synthesize potent and selective modulators of enzyme function. The case study of DPP-4 inhibition highlights the potential of this chemical class, and the experimental protocols provided herein offer a practical framework for the synthesis and evaluation of new derivatives. As our understanding of the intricate interplay between small molecules and biological targets continues to grow, the strategic application of SAR principles to scaffolds like 4-(1-aminoethyl)benzonitrile will undoubtedly fuel the discovery of the next generation of therapeutics.

References

-

Fukushima, H., et al. (2008). Synthesis and Structure–Activity Relationships of Potent 1-(2-Substituted-aminoacetyl)-4-fluoro-2-cyanopyrrolidine Dipeptidyl Peptidase IV Inhibitors. Chemical and Pharmaceutical Bulletin, 56(8), 1110-1117. [Link]

-

MacFaul, P. A., et al. (2009). A simple in vitro assay for assessing the reactivity of nitrile containing compounds. Bioorganic & Medicinal Chemistry Letters, 19(4), 1136-1138. [Link]

-

He, S., et al. (2014). Structure-based discovery of M-89 as a highly potent inhibitor of the menin-mixed lineage leukemia (menin-MLL) protein-protein interaction. Probe Reports from the NIH Molecular Libraries Program. [Link]

-

Brigance, R. P., et al. (2010). Synthesis and SAR of azolopyrimidines as potent and selective dipeptidyl peptidase-4 (DPP4) inhibitors for type 2 diabetes. Bioorganic & Medicinal Chemistry Letters, 20(15), 4395-4398. [Link]

-

Various Authors. (2021). A Review of Dipeptidyl Peptidase-4 (DPP-4) and its potential synthetic derivatives in the management of Diabetes Mellitus. EMAN RESEARCH PUBLISHING. [Link]

-

Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345-352. [Link]

-

Putri, D. K. S. C., et al. (2022). Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent. Scientia Pharmaceutica, 90(3), 44. [Link]

-

Various Authors. (2023). Nitrile-Converting Enzymes: Industrial Perspective, Challenges and Emerging Strategies. Catalysts, 13(10), 1361. [Link]

-

Sharma, S., et al. (2023). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Molecules, 28(15), 5860. [Link]

-

PubChem. 4-[Amino(ethyl)amino]benzonitrile. [Link]

-

Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917. [Link]

-

Tarawneh, A. H. (2022). A New and Convenient Synthetic Method for 4-Aminoquinoline-3-carbonitrile and Its Derivatives. HETEROCYCLES, 104(4). [Link]

-

Alves, M. F., et al. (2007). Michael acceptors as cysteine protease inhibitors. Mini Reviews in Medicinal Chemistry, 7(11), 1109-1121. [Link]

-

de Araujo, D. P., et al. (2021). Nitrile-based peptoids as cysteine protease inhibitors. Bioorganic & Medicinal Chemistry, 39, 116211. [Link]

-

Costa, M., et al. (2022). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Molecules, 27(19), 6649. [Link]

-

Gonzalez-Sosa, S. E., et al. (2022). Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives. ACS Omega, 7(30), 26861-26868. [Link]

-

Zhang, W., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(9), 1436-1453. [Link]

-

Kumar, R., et al. (2024). Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. Current Topics in Medicinal Chemistry, 24(17), 1504-1528. [Link]

-

Li, Y., et al. (2023). Development of a potent benzonitrile-based inhibitor of glutaminyl-peptide cyclotransferase-like protein (QPCTL) with antitumor efficacy. Signal Transduction and Targeted Therapy, 8(1), 454. [Link]

-

Gorbulenko, N. V., et al. (2018). Synthesis of novel 8-nitro-substituted 1,3-benzothiazin-4-ones. Chemistry of Heterocyclic Compounds, 54(1), 84-91. [Link]

Sources

- 1. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Michael acceptors as cysteine protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nitrile-based peptoids as cysteine protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Utility of (R)-4-(1-aminoethyl)benzonitrile as a Precursor for Novel Heterocyclic Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Chiral amines are fundamental building blocks in the synthesis of medicinally relevant compounds, with a significant percentage of small molecule pharmaceuticals containing at least one chiral amine moiety. Among these, (R)-4-(1-aminoethyl)benzonitrile stands out as a versatile precursor for the construction of novel heterocyclic scaffolds. Its unique structural features—a stereodefined primary amine and a reactive nitrile group on a phenyl ring—offer a powerful platform for generating molecular diversity with precise stereochemical control. This technical guide provides an in-depth exploration of the synthetic utility of this compound, detailing its application in the synthesis of chiral pyrimidines, imidazoles, and triazoles. Through a combination of established synthetic protocols, mechanistic insights, and practical considerations, this document serves as a comprehensive resource for researchers engaged in the design and development of new therapeutic agents.

Introduction: The Central Role of Chiral Amines and Heterocycles in Modern Drug Discovery

The relentless pursuit of novel therapeutics has underscored the importance of molecular scaffolds that can effectively interact with biological targets in a specific and potent manner. Heterocyclic compounds, cyclic structures containing at least one heteroatom, are ubiquitous in medicinal chemistry due to their ability to present functional groups in well-defined spatial orientations, thereby facilitating interactions with proteins and nucleic acids. When combined with chirality, the resulting molecules can exhibit enhanced potency, selectivity, and improved pharmacokinetic profiles.

This compound emerges as a particularly valuable chiral building block for several key reasons:

-

Stereochemical Definition: The (R)-configuration at the benzylic carbon provides a fixed stereochemical anchor, which is crucial for enantioselective interactions with biological targets.

-

Orthogonal Reactivity: The primary amine and the nitrile group possess distinct and predictable reactivities, allowing for sequential and controlled synthetic transformations.

-

Aromatic Scaffold: The phenyl ring serves as a rigid core that can be further functionalized, and it often plays a critical role in π-stacking interactions within protein binding pockets.

This guide will delve into the practical applications of this precursor, providing actionable protocols and the underlying chemical principles for the synthesis of key heterocyclic families.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a starting material is paramount for successful reaction optimization and scale-up.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀N₂ | PubChem |

| Molecular Weight | 146.19 g/mol | PubChem |

| Appearance | Not specified (typically a liquid or low-melting solid) | N/A |

| CAS Number | 3886-69-9 | PubChem |

(Note: The hydrochloride salt is also commercially available and may be used as a more stable, solid alternative.)

Synthesis of Chiral Pyrimidines

The pyrimidine core is a privileged scaffold in medicinal chemistry, found in numerous antiviral, anticancer, and antibacterial agents. The reaction of this compound with 1,3-dicarbonyl compounds or their synthetic equivalents provides a direct route to chiral dihydropyrimidines and pyrimidines.

Mechanistic Rationale: The Biginelli-type Condensation

The synthesis of pyrimidines from this compound can be envisioned through a Biginelli-type reaction pathway. In this multicomponent reaction, the amine, a carbonyl compound, and a compound containing an active methylene group condense to form the dihydropyrimidine ring. The nitrile group of this compound can participate in the cyclization, or an external nitrile can be used. A more direct approach involves the condensation of an N-vinyl or N-aryl amide with a nitrile.

The general mechanism involves the initial formation of an N-acylimine intermediate from the aldehyde and urea/thiourea, which then reacts with the enolate of the β-dicarbonyl compound. Subsequent cyclization and dehydration afford the dihydropyrimidinone. The use of a chiral amine like this compound can introduce stereochemistry into the final product.

Caption: Generalized Biginelli-type reaction pathway for pyrimidine synthesis.

Experimental Protocol: Synthesis of a Chiral Dihydropyrimidine

This protocol describes a representative synthesis of a chiral dihydropyrimidine using this compound, a β-ketoester, and an aldehyde.

Materials:

-

This compound (1.0 eq)

-

Ethyl acetoacetate (1.2 eq)

-

Benzaldehyde (1.0 eq)

-

Urea (1.5 eq)

-

Ethanol (solvent)

-

Catalytic amount of HCl or a Lewis acid (e.g., Yb(OTf)₃)

Procedure:

-

To a round-bottom flask, add this compound, ethyl acetoacetate, benzaldehyde, and urea in ethanol.

-

Add the acid catalyst to the mixture.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-water and collect the precipitate by filtration.

-

Wash the solid with cold water and ethanol.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford the pure chiral dihydropyrimidine.

Expected Outcome:

The reaction is expected to yield the corresponding chiral dihydropyrimidine. The diastereoselectivity of the reaction will depend on the specific substrates and catalyst used.

Data Summary (Hypothetical):

| Entry | Aldehyde | β-Dicarbonyl | Catalyst | Yield (%) | d.r. |

| 1 | Benzaldehyde | Ethyl acetoacetate | HCl | 75 | 60:40 |

| 2 | 4-Nitrobenzaldehyde | Ethyl acetoacetate | Yb(OTf)₃ | 82 | 75:25 |

| 3 | Benzaldehyde | Acetylacetone | HCl | 78 | 55:45 |

Synthesis of Chiral Imidazoles

The imidazole moiety is a cornerstone of many biologically active molecules, including the amino acid histidine and numerous antifungal drugs. The versatile reactivity of this compound allows for its incorporation into various imidazole synthesis strategies.

Mechanistic Rationale: The Radziszewski and Related Syntheses

A common route to imidazoles is the Radziszewski synthesis, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. In this context, this compound can serve as the ammonia source, with the chiral amine directing the stereochemical outcome of the reaction if a prochiral substrate is used.

Alternatively, a multicomponent approach can be employed where this compound, an aldehyde, and a 1,2-dicarbonyl compound are reacted in the presence of a catalyst. The nitrile group can also be a precursor to the imidazole ring through different synthetic routes.

Caption: Radziszewski pathway for the synthesis of substituted imidazoles.

Experimental Protocol: Copper-Catalyzed Multicomponent Synthesis of a Chiral Imidazole

This protocol is adapted from a general procedure for the synthesis of trisubstituted imidazoles and is a viable starting point for optimization with this compound.

Materials:

-

This compound (as the amine source) (1.5 eq)

-

Benzil (1,2-dicarbonyl) (1.0 eq)

-

4-Chlorobenzaldehyde (1.0 eq)

-

Ammonium acetate (optional, as an additional ammonia source)

-

Copper(I) iodide (CuI) (10-15 mol%)

-

n-Butanol (solvent)

Procedure:

-